Cas no 1209250-73-6 (1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde)

1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- AKOS030700311
- 1209250-73-6
- EN300-26595439
- Z823366570
-
- インチ: 1S/C12H18N4O3/c1-13-4-6-16(7-5-13)10-9(8-17)11(18)15(3)12(19)14(10)2/h8H,4-7H2,1-3H3
- InChIKey: HHVHHSJZPIZKQF-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C(C(C=O)=C(N1C)N1CCN(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 266.13789045g/mol
- どういたいしつりょう: 266.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 64.2Ų
1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595439-0.05g |
1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde |
1209250-73-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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5. Book reviews
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6. Book reviews
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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9. Back matter
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehydeに関する追加情報
1,3-Dimethyl-6-(4-Methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 1209250-73-6): An Overview
1,3-Dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 1209250-73-6) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its unique structural features, including a dimethyl substitution at the 1 and 3 positions, a 4-methylpiperazin-1-yl group at the 6 position, and a carbaldehyde moiety at the 5 position. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is particularly interesting due to its ability to form hydrogen bonds and participate in various intermolecular interactions. The presence of the carbaldehyde group makes it a versatile building block for the synthesis of more complex molecules. This compound has been extensively studied for its potential as a lead compound in drug discovery and development.
Recent research has highlighted the biological activities of 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibits the proliferation of human breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.
In addition to its anti-cancer properties, 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California found that this compound significantly reduces inflammation in animal models of arthritis. The mechanism of action involves the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The pharmacokinetic properties of 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable absorption and distribution profiles. However, further studies are needed to optimize its bioavailability and minimize potential side effects.
In the context of drug development, 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has shown promise as a lead compound for the design of more potent and selective derivatives. Researchers are currently exploring various structural modifications to enhance its biological activity and improve its pharmacological profile. For example, substituting the methyl groups with other functional groups or modifying the piperazine ring can potentially yield compounds with improved therapeutic efficacy.
The synthesis of 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves several steps and requires careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include condensation reactions between appropriate starting materials followed by functional group transformations. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on both laboratory and industrial scales.
The safety profile of 1,3-dimethyl-6-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine -5-carbaldehyde is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well tolerated at therapeutic doses with minimal toxicity. However, comprehensive toxicological evaluations are ongoing to ensure its safety for human use.
In conclusion, 1,3 -dimethyl -6 -( 4 -methyl piperazin - 1 - yl ) - 2 , 4 - dioxo - 1 , 2 , 3 , 4 - tetrahydro pyrimidine - 5 - carbaldehyde strong > (CAS No . 1209250 -73 -6 ) represents a promising molecule with diverse biological activities . Its unique structural features make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences . Ongoing studies aim to elucidate its full therapeutic potential and optimize its properties for clinical applications . p >
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